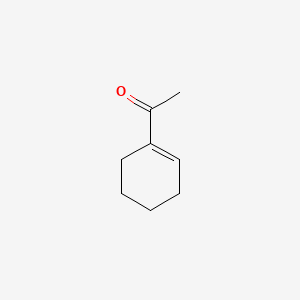

1-Acetyl-1-cyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLUDGDHUEBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862478 | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Acetylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

932-66-1, 88449-93-8 | |

| Record name | 1-Acetylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-enylmethylketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-1-cyclohexene from Cyclohexene and Acetyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-1-cyclohexene, a valuable ketone intermediate, through the Friedel-Crafts acylation of cyclohexene with acetyl chloride. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses the critical parameters for successful synthesis and product characterization. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of α,β-Unsaturated Ketones

Cyclic α,β-unsaturated ketones, such as this compound, are pivotal structural motifs in organic chemistry. Their conjugated system imparts unique reactivity, making them versatile precursors for a wide array of more complex molecules. They serve as key building blocks in the synthesis of natural products, pharmaceuticals, and fragrances. The reaction of cyclohexene with acetyl chloride, a classic example of a Friedel-Crafts acylation of an alkene, provides a direct and efficient route to this important class of compounds. This guide will focus on the practical execution and theoretical understanding of this transformation.

Mechanistic Insights: The Friedel-Crafts Acylation of Alkenes

The synthesis of this compound from cyclohexene and acetyl chloride is a variation of the traditional Friedel-Crafts acylation, more specifically described by the Darzens-Nenitzescu synthesis of ketones.[1] This electrophilic addition-elimination reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds in two key stages:

-

Formation of the Acylium Ion and Electrophilic Attack: The Lewis acid catalyst, AlCl₃, activates the acetyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺). The π-bond of the cyclohexene then acts as a nucleophile, attacking the acylium ion. This step generates a β-chloro ketone intermediate after the chloride ion attacks the resulting carbocation.

-

Elimination to Form the Final Product: The intermediate, 2-chloro-1-acetylcyclohexane, is then treated with a base to induce an elimination reaction (E2), removing a proton and the chloride to form the thermodynamically stable α,β-unsaturated ketone, this compound.[2]

A critical aspect of this reaction is the stoichiometry of the Lewis acid. Unlike catalytic Friedel-Crafts reactions on aromatic systems, the product ketone is a Lewis base and forms a stable complex with the AlCl₃.[1][3] This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount of AlCl₃ for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere. The entire setup should be flame-dried or oven-dried before use.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (36.7 g, 0.275 mol) and anhydrous dichloromethane (100 mL). Begin stirring to create a slurry.

-

Reactant Addition: In the dropping funnel, prepare a solution of cyclohexene (20.5 g, 0.25 mol) and acetyl chloride (19.6 g, 0.25 mol) in anhydrous dichloromethane (100 mL).

-

Controlled Addition and Reaction: Cool the AlCl₃ slurry in an ice-water bath to 0-5 °C. Add the cyclohexene/acetyl chloride solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Quenching and Hydrolysis: Cautiously quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the aluminum complexes.

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Elimination: Filter off the drying agent and remove the solvent by rotary evaporation. To the crude residue (the β-chloro ketone), add pyridine or triethylamine (~25 mL) and heat the mixture to reflux for 1 hour to effect the elimination.

-

Final Workup and Purification: Cool the mixture, dilute with 100 mL of diethyl ether, and wash successively with 2M HCl (to remove the base), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude this compound is then purified by vacuum distillation. The product typically boils at 85-88 °C at 22 mmHg. [4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | A singlet for the acetyl group protons around δ 2.1 ppm and signals for the cyclohexene protons in the range of δ 5.5–6.0 ppm are characteristic. [5] |

| ¹³C NMR | Signals for the carbonyl carbon (~198 ppm), the two sp² carbons of the double bond, and the sp³ carbons of the ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone around 1665 cm⁻¹ and a C=C stretch around 1635 cm⁻¹. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z) at 124.18. [6] |

Troubleshooting and Optimization

-

Low Yield: Often due to moisture inactivating the AlCl₃. Ensure all glassware is dry and reagents are anhydrous. Incomplete reaction can also be a cause; consider extending the reaction time at room temperature.

-

Polymerization: Cyclohexene can polymerize under strongly acidic conditions. Maintaining a low temperature during the addition of reactants is crucial to minimize this side reaction.

-

Incomplete Elimination: If the β-chloro ketone is still present after the elimination step (as determined by NMR or GC-MS), the reflux time with the base can be extended.

Alternative Lewis acids such as zinc chloride or iron(III) chloride can be explored, though they may require different reaction conditions. [1]Additionally, greener chemistry approaches are being developed, such as using solid acid catalysts like zeolites or electrochemical methods to reduce waste and catalyst load. [1][7]

Conclusion

The Friedel-Crafts acylation of cyclohexene with acetyl chloride is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role and stoichiometry of the Lewis acid catalyst, is paramount for success. By carefully controlling the reaction conditions, especially temperature and moisture, and following a systematic workup and purification procedure, researchers can obtain high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a comprehensive resource for the practical application of this important chemical transformation.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Syntheses. 1-acetylcyclohexene. [Link]

-

Homework.Study.com. Treating cyclohexene with acetyl chloride and AlCl_3 leads to the formation of a product with the... [Link]

-

RSC Publishing. Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. [Link]

-

RSC Publishing. Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

-

PubChem. 1-Acetylcyclohexene. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

ResearchGate. Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves | Request PDF. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A-J-01-2026: A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-1-cyclohexene via 1-Ethynylcyclohexanol Rearrangement

Abstract

The acid-catalyzed rearrangement of tertiary propargyl alcohols, specifically 1-ethynylcyclohexanol, into α,β-unsaturated ketones like 1-acetyl-1-cyclohexene, is a cornerstone transformation in organic synthesis. This technical guide provides an in-depth analysis of this reaction, navigating the mechanistic dichotomy between the Meyer-Schuster and Rupe rearrangements. We will dissect the underlying principles that dictate the product outcome, offering field-tested insights into optimizing reaction conditions. This document furnishes drug development professionals and researchers with detailed experimental protocols, data-driven analysis, and a thorough examination of the causality behind procedural choices to ensure reproducible and high-yield syntheses.

Introduction: The Significance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are pivotal structural motifs in a vast array of biologically active molecules and are invaluable intermediates in the synthesis of complex organic compounds.[1] Their inherent reactivity, stemming from the conjugated system, allows for a diverse range of chemical transformations, making them a frequent target in medicinal chemistry and materials science. The synthesis of this compound from the readily available 1-ethynylcyclohexanol serves as a classic and illustrative example of the powerful rearrangements that propargyl alcohols can undergo.[2][3] This guide will elucidate the critical parameters that govern this transformation, providing a robust framework for its successful implementation.

Mechanistic Crossroads: The Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed rearrangement of 1-ethynylcyclohexanol can, in principle, proceed via two distinct mechanistic pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2] The subtle interplay of reaction conditions and substrate structure dictates which pathway is favored.

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2][4] The generally accepted mechanism proceeds through three key steps:

-

Protonation of the hydroxyl group: The reaction is initiated by the rapid protonation of the alcohol's oxygen atom by an acid catalyst.[2][4]

-

Rate-determining 1,3-hydroxyl shift: This is followed by the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group to form an allene intermediate.[2][4]

-

Tautomerization: The final step is a keto-enol tautomerization, followed by deprotonation, to yield the stable α,β-unsaturated carbonyl compound.[2][4]

For tertiary alcohols like 1-ethynylcyclohexanol, the Meyer-Schuster pathway would lead to the formation of an α,β-unsaturated aldehyde, which is not the observed product under typical acidic conditions.

The Rupe Rearrangement

Tertiary alcohols containing an α-acetylenic group, such as 1-ethynylcyclohexanol, often undergo an alternative reaction known as the Rupe rearrangement, which yields α,β-unsaturated methyl ketones.[2] This pathway competes with the Meyer-Schuster rearrangement and is often favored for tertiary alcohols under strong acid catalysis.[2] The mechanism of the Rupe rearrangement is distinct and involves the formation of an enyne intermediate.[2]

The key steps are:

-

Protonation and Dehydration: Similar to the Meyer-Schuster pathway, the reaction begins with the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a propargyl carbocation.

-

Formation of an Alkenyl Acetylene: A proton is then removed to form an alkenyl acetylene (enyne) intermediate.

-

Protonation of the Alkyne: The terminal alkyne is protonated to form a conjugated dienyl carbocation.

-

Nucleophilic Attack by Water and Tautomerization: Water then attacks the dienyl carbocation, and subsequent tautomerization leads to the final α,β-unsaturated ketone product.[5]

For the synthesis of this compound from 1-ethynylcyclohexanol, experimental evidence strongly supports the predominance of the Rupe rearrangement. The choice of a strong acid catalyst and appropriate reaction conditions can selectively favor this pathway.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Rupe rearrangement of 1-ethynylcyclohexanol. This protocol is based on established and reliable procedures.[6]

Materials and Equipment

-

Reactants:

-

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-ethynylcyclohexanol and 85% aqueous formic acid. A typical molar ratio is 1:5 to 1:10 (1-ethynylcyclohexanol to formic acid).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL for a 10 g scale reaction).

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and a 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid. A final wash with brine (saturated NaCl solution) can aid in breaking up any emulsions.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[6]

Data Presentation and Analysis

The successful synthesis of this compound is contingent upon careful control of reaction parameters. The following table summarizes key data from various reported procedures.

| Parameter | Value/Condition | Source |

| Starting Material | 1-Ethynylcyclohexanol | [6] |

| Catalyst | 85% Aqueous Formic Acid | [6] |

| Reaction Time | 2.5 hours | [6] |

| Reaction Temperature | Reflux | [6] |

| Yield | 56-70% | [6] |

| Boiling Point | 85–88°C at 22 mmHg | [6] |

| Refractive Index (nD20) | 1.4892 | [6] |

Studies have also explored alternative conditions, such as using near-critical water with additives like NaHSO4, which has been reported to give yields as high as 88%.[9] These milder conditions may offer advantages in terms of reduced side product formation and environmental impact.[9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1660-1680 cm⁻¹ and a C=C stretch around 1620-1640 cm⁻¹.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit characteristic signals for the vinyl proton, the methyl protons of the acetyl group, and the allylic and aliphatic protons of the cyclohexene ring.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the four saturated carbons of the cyclohexene ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 124, corresponding to the molecular weight of this compound.[11][12]

Trustworthiness and Self-Validating Systems

The protocol described herein is designed to be a self-validating system. The in-process monitoring via TLC allows for real-time assessment of the reaction's progress, ensuring that the reaction is driven to completion. The multi-step work-up procedure, including neutralization and washing, is critical for removing impurities and ensuring the stability of the final product. The final purification by vacuum distillation is a robust method for isolating the product in high purity. The characterization data (IR, NMR, MS) serves as the ultimate validation of the product's identity and purity, providing a high degree of confidence in the experimental outcome.

Conclusion

The synthesis of this compound from 1-ethynylcyclohexanol is a classic yet highly relevant transformation in organic chemistry. A thorough understanding of the competing Rupe and Meyer-Schuster rearrangement mechanisms is paramount for controlling the reaction outcome. By carefully selecting the acid catalyst and reaction conditions, the Rupe pathway can be favored to produce the desired α,β-unsaturated ketone in good to excellent yields. The detailed experimental protocol and data analysis provided in this guide offer a comprehensive resource for researchers and drug development professionals, enabling the reliable and efficient synthesis of this valuable chemical intermediate.

References

-

Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

- Li, W., et al. (2007). Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. Monatshefte für Chemie - Chemical Monthly, 138(9), 853-857.

-

Synthesis of α‐halo‐β‐amino ketones from propargyl alcohols. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

1-acetylcyclohexene. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

- Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. (2023).

-

Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. Retrieved January 8, 2026, from [Link]

-

Methods for Meyer‐Schuster rearrangement. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Meyer–Schuster rearrangement. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

1-Acetylcyclohexene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Ethanone, 1-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

- US4179579A - Substituted propargyl alcohols, allylic alcohols and unsaturated ketones, and methods for the production thereof. (n.d.). Google Patents.

-

1-acetylcyclohexanol. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

This compound, 932-66-1. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

-

Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Rupe Rearrangement. (2023, December 26). YouTube. Retrieved January 8, 2026, from [Link]

- Mechanism of the Meyer--Schuster rearrangement. (1977). Journal of Organic Chemistry, 42(21), 3403-3408.

-

1-Ethynylcyclohexanol. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

- US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues. (n.d.). Google Patents.

-

1-Ethynylcyclohexanol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Researches on acetylenic compounds. Part XLVIII. The prototropic rearrangements of some diacetylenic dicarboxylic acids. (1954). Journal of the Chemical Society (Resumed), 3212.

- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.

- Researches on acetylenic compounds. Part XLVII. The prototropic rearrangements of some acetylenic dicarboxylic acids. (1954). Journal of the Chemical Society (Resumed), 3208.

- Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. (1946). Journal of the Chemical Society (Resumed), 39.

- Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. (1933). Journal of the Chemical Society (Resumed), 1381.

Sources

- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Meyer–Schuster rearrangement [a.osmarks.net]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 8. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound(932-66-1) IR Spectrum [chemicalbook.com]

- 11. Ethanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 12. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-1-cyclohexene: Synthesis, Characterization, and Applications

Introduction

1-Acetyl-1-cyclohexene is a versatile α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring a conjugated system of a carbonyl group and an endocyclic double bond, imparts a distinct reactivity profile that is leveraged by chemists in the construction of more complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis methodologies, key reactions, and applications, particularly as a precursor in the development of bioactive molecules. Intended for researchers and drug development professionals, this document synthesizes technical data with mechanistic insights to provide a comprehensive resource.

Chemical Identity and Physicochemical Properties

This compound is systematically known as 1-(cyclohex-1-en-1-yl)ethanone. Its identity is unambiguously established by its CAS Registry Number.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 932-66-1 | [1][2][3][4][5][6] |

| EC Number | 213-256-5 | [6][7][8][9] |

| IUPAC Name | 1-(cyclohex-1-en-1-yl)ethanone | [5][7] |

| Molecular Formula | C₈H₁₂O | [1][4][5] |

| SMILES | CC(=O)C1=CCCCC1 | [5][7] |

| InChIKey | LTYLUDGDHUEBGX-UHFFFAOYSA-N |

| Synonyms | 1-Acetylcyclohexene, Cyclohex-1-enylmethylketone, Methyl 1-cyclohexenyl ketone, Ketone, 1-cyclohexen-1-yl methyl |[1][5][7] |

The physical and chemical properties of this compound are critical for its handling, purification, and use in reactions. It is a combustible, clear, slightly yellow liquid at room temperature.[1][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 124.18 g/mol | [4][5][6] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 201-202 °C (lit.) | [2] |

| Density | 0.966 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.49 (lit.) | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup |[8] |

Synthesis Methodologies: Mechanisms and Protocols

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most established and mechanistically distinct methods are the acid-catalyzed rearrangement of 1-ethynylcyclohexanol and the Friedel-Crafts acylation of cyclohexene.

Meyer-Schuster Rearrangement of 1-Ethynylcyclohexanol

This classical method involves the acid-catalyzed rearrangement of a tertiary propargyl alcohol (1-ethynylcyclohexanol) to an α,β-unsaturated ketone.[11][12][13] The reaction is driven by the formation of a stable conjugated carbonyl system.

Causality and Mechanism: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., phosphorus pentoxide, formic acid, or oxalic acid), converting it into a good leaving group (water).[11][12] Departure of water generates a carbocation, which is then attacked by a water molecule. A subsequent tautomerization of the resulting enol intermediate yields the final α,β-unsaturated ketone product.[11][12] The entire process is a 1,3-shift of the hydroxyl group.[11][12]

Caption: Meyer-Schuster rearrangement pathway for this compound synthesis.

Friedel-Crafts Acylation of Cyclohexene

An alternative route is the Darzens-Nenitzescu synthesis of ketones, a variation of the Friedel-Crafts acylation, where cyclohexene is directly acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][10][14]

Causality and Mechanism: The Lewis acid (AlCl₃) activates the acetyl chloride by coordinating to the chlorine atom, which facilitates its departure and generates a highly electrophilic acylium ion (CH₃CO⁺).[1][2][7] The π-bond of the cyclohexene ring then acts as a nucleophile, attacking the acylium ion. This forms a new carbon-carbon bond and a carbocation intermediate, which is subsequently deprotonated to restore the double bond in conjugation with the newly added acetyl group, yielding the final product.[2] A stoichiometric amount of the Lewis acid is required because the product ketone complexes with AlCl₃.[1][14]

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Detailed Experimental Protocol: Synthesis via Meyer-Schuster Rearrangement

The following protocol is adapted from Organic Syntheses, a highly trusted source for reproducible experimental procedures.[15] This method demonstrates the rearrangement of 1-ethynylcyclohexanol using phosphorus pentoxide.

Materials and Equipment:

-

1-Ethynylcyclohexanol (40 g, 0.32 mol)

-

Dry benzene (250 mL)

-

Phosphorus pentoxide (10 g)

-

5% Sodium bicarbonate solution (100 mL)

-

Anhydrous sodium sulfate (15 g)

-

500-mL round-bottomed flask

-

Reflux condenser

-

Steam cone or heating mantle

-

Separatory funnel

-

Distillation apparatus with a 15-cm helix-packed column

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask, combine 1-ethynylcyclohexanol (40 g), dry benzene (250 mL), phosphorus pentoxide (10 g), and a boiling chip.[15]

-

Reflux: Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.[15]

-

Workup - Quenching and Extraction: After the reflux period, cool the flask to room temperature. Carefully decant the benzene solution away from the solid phosphorus residue.[15]

-

Washing: Transfer the benzene solution to a separatory funnel and wash it once with 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[15]

-

Drying: Dry the organic layer over 15 g of anhydrous sodium sulfate.[15]

-

Solvent Removal: Remove the benzene by distillation at atmospheric pressure.

-

Purification: Carefully fractionate the remaining residue under reduced pressure using a 15-cm helix-packed column. Collect the fraction boiling at 85–88 °C / 22 mmHg.[15]

Expected Yield: 22.5–28 g (56–70%).[15]

Applications in Synthesis and Drug Development

The synthetic utility of this compound stems from the reactivity of its α,β-unsaturated ketone functional group. This moiety can undergo a variety of transformations, making it a valuable building block for more complex molecules, including those with potential biological activity.

-

Precursor for Bioactive Molecules: The cyclohexenone core is a structural feature in numerous natural products and synthetic compounds exhibiting a range of biological activities, including antitumor and antimicrobial properties.[16] this compound serves as a starting point for accessing these more complex substituted cyclohexenone derivatives.

-

Synthesis of Bicyclic Lactones: It has been used as the starting material in the chemoenzymatic synthesis of enantiomeric bicyclic δ-halo-γ-lactones, which are compounds of interest for their potential biological activities.

Caption: Synthetic utility of this compound as a chemical intermediate.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques is employed for full characterization.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Rationale |

|---|---|---|

| ¹H NMR | ~6.8-7.0 ppm (t, 1H): Vinylic proton (=CH-). ~2.3 ppm (s, 3H): Methyl protons (-COCH₃). ~2.1-2.2 ppm (m, 4H): Allylic methylene protons (-CH₂-C=). ~1.6-1.7 ppm (m, 4H): Aliphatic methylene protons (-CH₂-CH₂-). | The chemical shifts and splitting patterns are characteristic of the specific proton environments in the molecule. |

| ¹³C NMR | ~199 ppm: Carbonyl carbon (C=O). ~140-145 ppm: Quaternary and tertiary vinylic carbons (C=CH). ~20-30 ppm: Methyl and methylene carbons. | Provides a map of the unique carbon atoms in the structure, confirming the presence of the carbonyl and alkene groups. |

| IR Spectroscopy | ~1670 cm⁻¹ (strong): C=O stretch (conjugated ketone). ~1640 cm⁻¹ (medium): C=C stretch (alkene). ~2800-3000 cm⁻¹: C-H stretches (sp² and sp³). | Diagnostic peaks for the key functional groups: the conjugated carbonyl and the carbon-carbon double bond.[9][10] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 124. Key Fragments at m/z = 109 ([M-CH₃]⁺), 81 ([M-COCH₃]⁺). | Confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[5][10] |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[10]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that must be managed with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

|---|---|---|

| Flammable Liquids | H227: Combustible liquid | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |[7] |

Handling and Storage Protocols:

-

Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood, to keep airborne levels low.[10]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat.[8][10] For operations with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) may be necessary.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[10] It is classified under storage class 10 for combustible liquids.[8]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. Seek medical attention in case of significant exposure or if symptoms persist.[10]

Conclusion

This compound is a foundational building block in synthetic organic chemistry. Its straightforward synthesis via established methods like the Meyer-Schuster rearrangement and Friedel-Crafts acylation, combined with the versatile reactivity of its conjugated system, makes it an attractive precursor for a wide array of more complex molecules. A thorough understanding of its properties, synthesis mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors, particularly in the quest for new therapeutic agents.

References

-

Edens, M., Boerner, D., Chase, C.R., Nass, D., & Schiavelli, M.D. (1977). Mechanism of the Meyer--Schuster rearrangement. J. Org. Chem., 42(21), 3403-3408. [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

This compound. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026. [Link]

-

Meyer–Schuster rearrangement. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026. [Link]

-

1-Acetylcyclohexene. (n.d.). CAS Common Chemistry. Retrieved January 8, 2026. [Link]

-

1-Acetylcyclohexene. (n.d.). Haz-Map. Retrieved January 8, 2026. [Link]

-

Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved January 8, 2026. [Link]

-

This compound, 932-66-1. (n.d.). The Good Scents Company. Retrieved January 8, 2026. [Link]

-

Ethanone, 1-(1-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 8, 2026. [Link]

-

Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149-4158. [Link]

-

Asif, M. (2021). Bioactive Cyclohexenones: A Mini Review. ResearchGate. Retrieved January 8, 2026. [Link]

-

Infrared spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026. [Link]

-

Aslam, J., & Smith, M. B. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 8, 2026. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound(932-66-1) IR Spectrum [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-アセチル-1-シクロヘキセン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound(932-66-1) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. Meyer–Schuster rearrangement [a.osmarks.net]

- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data for 1-Acetyl-1-cyclohexene: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1-acetyl-1-cyclohexene, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in established scientific principles. Our focus is on elucidating the structural features of the molecule through the lens of these powerful analytical techniques.

Introduction to this compound

This compound (CAS No. 932-66-1), with the molecular formula C₈H₁₂O, is an α,β-unsaturated ketone.[1][2][3][4] Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond within a cyclohexene ring, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound. The following diagram illustrates the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound, typically run in CDCl₃, exhibits several key signals.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Triplet (t) | 1H | H2 (vinylic) |

| ~2.3 | Singlet (s) | 3H | H9 (acetyl CH₃) |

| ~2.2 | Multiplet (m) | 2H | H6 |

| ~1.6 | Multiplet (m) | 4H | H3, H4, H5 |

Interpretation:

-

Vinylic Proton (H2): The downfield signal at approximately 6.9 ppm is characteristic of a vinylic proton. Its deshielding is a result of its attachment to an sp²-hybridized carbon and the electron-withdrawing effect of the conjugated carbonyl group. The triplet multiplicity arises from coupling to the two adjacent protons on C6.

-

Acetyl Protons (H9): The sharp singlet at around 2.3 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetyl moiety. Its singlet nature indicates the absence of adjacent protons.

-

Allylic Protons (H6): The multiplet around 2.2 ppm corresponds to the two allylic protons on C6. These protons are adjacent to the double bond and are thus slightly deshielded.

-

Aliphatic Protons (H3, H4, H5): The overlapping multiplets in the upfield region (around 1.6 ppm) are attributed to the remaining six protons of the cyclohexene ring. Their signals are complex due to spin-spin coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C7 (C=O) |

| ~142 | C1 (alkene) |

| ~138 | C2 (alkene) |

| ~28 | C9 (acetyl CH₃) |

| ~26 | C6 |

| ~23 | C3 |

| ~22 | C5 |

| ~21 | C4 |

Interpretation:

-

Carbonyl Carbon (C7): The most downfield signal, typically around 199 ppm, is characteristic of a ketone carbonyl carbon.[6] The conjugation with the double bond shifts this signal slightly upfield compared to a saturated ketone.[6]

-

Alkene Carbons (C1, C2): The signals at approximately 142 and 138 ppm are assigned to the sp²-hybridized carbons of the double bond. The carbon atom C1, which is bonded to the acetyl group, is typically the more deshielded of the two.

-

Aliphatic and Acetyl Carbons: The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the cyclohexene ring and the acetyl methyl group. The chemical shifts of the ring carbons are influenced by their proximity to the double bond and the carbonyl group. The β-carbon of an α,β-unsaturated carbonyl system can provide insights into the compound's reactivity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C=C bonds.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O stretch (conjugated ketone) |

| ~1615 | Medium | C=C stretch (alkene) |

| ~2930 | Medium-Strong | C-H stretch (sp³ carbons) |

| ~3030 | Weak | C-H stretch (sp² carbon) |

Interpretation:

The key feature of the IR spectrum is the position of the carbonyl (C=O) stretching vibration. For a saturated ketone, this band typically appears around 1715 cm⁻¹.[6] In this compound, the conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency to approximately 1665 cm⁻¹.[6] This is a hallmark of α,β-unsaturated ketones and is a direct consequence of the delocalization of π-electrons, which weakens the C=O bond. The C=C stretching vibration is observed around 1615 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations for both sp³ and sp² hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for analyzing small organic molecules like this compound.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124, corresponding to the molecular weight of the compound (C₈H₁₂O).[1]

Key Fragmentation Peaks:

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 81 | [M - COCH₃]⁺ |

| 67 | [C₅H₇]⁺ |

Interpretation:

The fragmentation pattern is consistent with the structure of this compound. The loss of a methyl group (CH₃, 15 Da) from the molecular ion gives rise to the peak at m/z 109. A significant peak is often observed at m/z 81, corresponding to the loss of the acetyl group (COCH₃, 43 Da), resulting in a stable cyclohexenyl cation. Further fragmentation of the cyclohexene ring can lead to the formation of smaller fragments, such as the peak at m/z 67.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

NMR Spectroscopy

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube.[9]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[9]

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[9]

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei using appropriate pulse sequences and acquisition parameters.[9]

-

Data Processing: Process the FID using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Caption: The fundamental steps involved in Electron Ionization Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.[11]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.[12]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[12]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and the effect of conjugation, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This detailed analysis serves as a valuable resource for any scientist working with this important chemical compound.

References

-

PubChem. (n.d.). 1-Acetylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

- Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 14(22), 5503-5507.

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

Sources

- 1. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C8H12O) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [precision.fda.gov]

- 5. This compound(932-66-1) 1H NMR spectrum [chemicalbook.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(932-66-1) IR Spectrum [chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. rroij.com [rroij.com]

1H NMR spectrum analysis of 1-Acetyl-1-cyclohexene

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Acetyl-1-cyclohexene

Introduction

This compound is a key organic compound featuring an α,β-unsaturated ketone functional group. This structural motif, where a carbon-carbon double bond is conjugated with a carbonyl group, is prevalent in numerous natural products and synthetic intermediates, making its unambiguous characterization crucial for researchers in organic synthesis and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive technique for the structural elucidation of such molecules.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the causal relationships between the molecule's electronic structure and its spectral features. We will cover the fundamental principles, a detailed experimental protocol for data acquisition, a rigorous interpretation of the spectrum, and an introduction to advanced NMR techniques for further structural validation.

Core Principles: Understanding the ¹H NMR Landscape of an α,β-Unsaturated Ketone

The ¹H NMR spectrum provides three primary pieces of information: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and spin-spin coupling (J) , which provides information about adjacent, non-equivalent protons.[2][3]

In this compound, the conjugation of the C=C double bond with the C=O group creates a polarized π-system. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the double bond, significantly influencing the chemical shifts of the nearby protons.[1]

-

Vinylic Protons: The proton on the β-carbon of the double bond (H-2' in this case) is heavily deshielded and appears at a significant downfield chemical shift (typically 6.5-7.5 ppm).[1]

-

Allylic Protons: Protons on carbons adjacent to the double bond are also deshielded, though to a lesser extent than vinylic protons, and typically resonate between 1.8 and 2.5 ppm.[4]

-

α-Keto Protons: Protons on a carbon directly attached to a carbonyl group are deshielded and appear in the 2.0-2.7 ppm range.[5]

These foundational principles are key to a logical and accurate interpretation of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A reliable spectrum is the bedrock of accurate analysis. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. Deuterated solvents are used to avoid overwhelming the sample signals with solvent proton signals.[6]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[1]

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern NMR spectrometer.[7][8]

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized through a process called shimming. This is a critical step to achieve high resolution and sharp spectral lines.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

-

Setting Acquisition Parameters:

-

Spectral Width: Set a spectral width appropriate for ¹H NMR, typically from -2 to 12 ppm.[1]

-

Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.[1]

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.[1]

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for protons to return to their equilibrium state.[1]

-

Number of Scans (NS): For a sample of this concentration, 16 scans are usually adequate to achieve a good signal-to-noise ratio.[7]

-

-

Acquisition: Start the experiment by executing the "zg" (zero-go) command or its equivalent.[7]

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.[7]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the residual solvent peak.[7]

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

In-Depth Spectrum Analysis of this compound

The structure of this compound with systematic numbering is shown below. The protons are labeled for assignment purposes.

Caption: Structure of this compound with proton labeling.

Summary of ¹H NMR Data

The following table summarizes the experimental data for the ¹H NMR spectrum of this compound, recorded at 400 MHz in CDCl₃.[9]

| Signal Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| A | H-2' | ~6.92 | 1H | Multiplet (m) |

| B | -COCH₃ | ~2.28 | 3H | Singlet (s) |

| C | H-3', H-6' | ~2.24 | 4H | Multiplet (m) |

| D | H-4', H-5' | ~1.62 | 4H | Multiplet (m) |

Detailed Interpretation

-

Signal A (δ ≈ 6.92 ppm, 1H, multiplet): This downfield signal is unambiguously assigned to the vinylic proton at the C-2' position. Its chemical shift is characteristic of a β-proton in an α,β-unsaturated ketone system.[1] The strong deshielding effect is caused by the electron-withdrawing nature of the conjugated carbonyl group and the anisotropic effect of the C=O bond. The signal appears as a multiplet due to coupling with the two adjacent allylic protons at C-3'.

-

Signal B (δ ≈ 2.28 ppm, 3H, singlet): This sharp singlet, integrating to three protons, is assigned to the methyl protons of the acetyl group. Its chemical shift is consistent with protons on a carbon alpha to a carbonyl group.[5] It is a singlet because there are no adjacent protons with which to couple.

-

Signal C (δ ≈ 2.24 ppm, 4H, multiplet): This complex multiplet is assigned to the four allylic protons at the C-3' and C-6' positions. These protons are deshielded relative to typical alkane protons because of their proximity to the C=C double bond.[4] The complexity of the signal arises from coupling to the vinylic proton (H-2') and the adjacent aliphatic protons (H-4' and H-5'). The signals for these two sets of methylene protons overlap, creating a single multiplet.

-

Signal D (δ ≈ 1.62 ppm, 4H, multiplet): This upfield multiplet corresponds to the four aliphatic protons at the C-4' and C-5' positions. Being furthest from the electron-withdrawing groups, they are the most shielded protons in the cyclohexene ring and thus resonate at the lowest chemical shift.[10] The signal is a multiplet due to coupling with the neighboring protons at C-3' and C-6'.

Structural Confirmation with Advanced NMR Techniques

While 1D ¹H NMR provides a robust structural assignment, two-dimensional (2D) NMR experiments can offer definitive confirmation, which is essential in drug development and complex molecule synthesis.[11][12][13]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would reveal all proton-proton coupling networks.

Caption: Expected COSY correlations for this compound.

The COSY spectrum would show a cross-peak between the vinylic proton (H-2') and the allylic protons (H-3'/H-6'), confirming their adjacency. It would also show a cross-peak between the allylic protons (H-3'/H-6') and the aliphatic protons (H-4'/H-5'), confirming the connectivity around the ring. The acetyl methyl protons would show no cross-peaks, confirming their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates protons with their directly attached carbon atoms. This is invaluable for confirming proton assignments and assigning the corresponding ¹³C spectrum. For example, it would show a correlation between the signal at ~6.92 ppm in the proton dimension and the vinylic C-2' signal in the carbon dimension, solidifying the assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint of its molecular structure. The downfield vinylic proton, the singlet for the acetyl group, and the characteristic multiplets for the allylic and aliphatic ring protons are all consistent with the principles governing α,β-unsaturated ketones. By applying a systematic approach to data acquisition and a logical interpretation grounded in fundamental electronic effects, ¹H NMR spectroscopy serves as an indispensable tool for the verification and characterization of this important chemical entity. For absolute confirmation, particularly in regulatory or complex research environments, the use of 2D NMR techniques like COSY and HSQC is highly recommended.

References

-

PennState University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 18). 5.3: The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

DiVA portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

-

Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sc.edu [sc.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. books.rsc.org [books.rsc.org]

- 9. This compound(932-66-1) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Acetyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-acetyl-1-cyclohexene. As a molecule incorporating a conjugated enone system within a cyclic framework, its 13C NMR spectrum offers a rich source of information on its electronic and structural characteristics. This document will delve into the theoretical principles governing the chemical shifts observed, present experimentally-derived data, and provide a comprehensive assignment of each carbon resonance. Methodologies for sample preparation and data acquisition are also detailed to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation.

Introduction: The Structural Significance of this compound in Drug Discovery and Organic Synthesis

This compound is a key structural motif found in numerous natural products and synthetic compounds of medicinal interest. The α,β-unsaturated ketone functionality is a well-known Michael acceptor, making it a reactive handle for the synthesis of more complex molecules and a potential pharmacophore for covalent inhibitors in drug discovery. A thorough understanding of its spectroscopic properties, particularly its 13C NMR spectrum, is paramount for unambiguous structure confirmation, purity assessment, and for predicting its reactivity.

The 13C NMR spectrum provides a direct fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, inductive effects from neighboring atoms, and resonance delocalization of electrons. In this compound, the interplay of the carbonyl group, the carbon-carbon double bond, and the aliphatic ring system results in a distinct set of chemical shifts that can be rationally interpreted.

Theoretical Principles of 13C NMR Spectroscopy Applied to this compound

The chemical shift (δ) in 13C NMR spectroscopy is a measure of the resonance frequency of a 13C nucleus relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. The factors that most significantly influence the 13C chemical shifts in this compound are:

-

Hybridization: The state of hybridization of the carbon atom has a profound effect on its chemical shift. In this compound, we encounter sp2 hybridized carbons of the double bond and the carbonyl group, and sp3 hybridized carbons of the cyclohexene ring and the acetyl methyl group. Generally, sp2 carbons are more deshielded and resonate at a higher chemical shift (downfield) compared to sp3 carbons.

-

Inductive Effects: The electronegativity of atoms bonded to or in close proximity to a carbon atom influences its electron density and thus its chemical shift. The highly electronegative oxygen atom of the carbonyl group strongly deshields the carbonyl carbon, causing it to resonate at a very high chemical shift.

-

Conjugation and Resonance: The delocalization of π-electrons in the conjugated enone system significantly affects the chemical shifts of the carbons involved. Resonance structures illustrate how the electron density is distributed across the C=O and C=C bonds, leading to a deshielding of the β-carbon of the double bond and a shielding of the α-carbon relative to a non-conjugated alkene.

Experimental Methodology

A standardized protocol for acquiring the 13C NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Experimental Protocol: 13C NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as it is chemically inert and its deuterium lock signal is readily detected by the spectrometer. The residual proton signal in CDCl3 appears at ~7.26 ppm in the 1H NMR spectrum, and the carbon signal appears as a triplet at ~77.16 ppm in the 13C NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

The 13C NMR spectrum should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrum is typically recorded with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons which can have longer relaxation times and thus weaker signals.

-

Analysis and Assignment of the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts presented below are estimated from the publicly available spectrum on ChemicalBook and are consistent with values predicted by standard NMR prediction software and comparison with analogous structures.[1]

Table 1: 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (estimated) | Multiplicity (in proton-coupled spectrum) | Rationale for Assignment |

| C=O | ~198.5 | Singlet | The carbonyl carbon is highly deshielded due to the electronegative oxygen atom. |

| C1 | ~142.0 | Singlet | Quaternary sp2 carbon of the cyclohexene ring, deshielded by the adjacent carbonyl group. |

| C2 | ~138.0 | Doublet | sp2 carbon of the cyclohexene ring, deshielded due to being part of a double bond. |

| C6 | ~28.0 | Triplet | sp3 carbon adjacent to the double bond (allylic), deshielded compared to other sp3 carbons. |

| CH3 | ~25.5 | Quartet | sp3 carbon of the acetyl methyl group. |

| C3 | ~23.0 | Triplet | sp3 carbon of the cyclohexene ring. |

| C5 | ~22.0 | Triplet | sp3 carbon of the cyclohexene ring. |

| C4 | ~21.5 | Triplet | sp3 carbon of the cyclohexene ring. |

Detailed Justification of Assignments

-

Carbonyl Carbon (C=O): The signal at approximately 198.5 ppm is unambiguously assigned to the carbonyl carbon. This region of the 13C NMR spectrum (190-220 ppm) is characteristic of ketones and aldehydes. The strong deshielding is a direct result of the polarization of the C=O bond, where the electronegative oxygen atom withdraws electron density from the carbon.

-

Olefinic Carbons (C1 and C2): The signals at ~142.0 ppm and ~138.0 ppm are assigned to the sp2 hybridized carbons of the cyclohexene ring.

-

C1 (~142.0 ppm): This quaternary carbon is deshielded due to its sp2 hybridization and its direct attachment to the electron-withdrawing acetyl group.

-

C2 (~138.0 ppm): This methine carbon is also deshielded due to its sp2 hybridization. It is slightly upfield compared to C1 as it is further from the carbonyl group.

-

-

Aliphatic Carbons (C3, C4, C5, C6): The four signals in the upfield region (~21-28 ppm) correspond to the four sp3 hybridized methylene carbons of the cyclohexene ring.

-

C6 (~28.0 ppm): This carbon is allylic to the double bond, which causes a moderate deshielding effect, placing it at the downfield end of the aliphatic signals.

-

C3, C4, and C5 (~21.5-23.0 ppm): The precise assignment of these carbons can be challenging without further 2D NMR experiments (like HSQC and HMBC). However, their chemical shifts are in the expected range for saturated carbons in a six-membered ring. Their subtle differences in chemical shifts arise from their slightly different spatial relationships to the double bond and the acetyl group.

-

-

Methyl Carbon (CH3): The signal at ~25.5 ppm is assigned to the methyl carbon of the acetyl group. This is a typical chemical shift for a methyl group attached to a carbonyl carbon.

Conclusion